

M199 Medium for Primary Cell Culture Initiation: An In-depth Technical Guide

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Compound of Interest

Compound Name: M199

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Introduction

Medium 199 (**M199**) is a classic cell culture medium developed in the 1950s for the nutritional studies of chicken embryo fibroblasts.[1][2] As one of the earliest chemically defined media, it has found widespread application in virology, vaccine production, and the in vitro cultivation of various non-transformed and primary cells.[3][4] This guide provides a comprehensive technical overview of **M199**, its formulation, and its application in the critical first step of establishing primary cell cultures.

Core Composition and Key Characteristics of M199

M199 is a complex basal medium containing a wide array of amino acids, vitamins, and other unique components not found in simpler media like Minimum Essential Medium (MEM).[2] It is distinguished by the presence of purine and pyrimidine bases (adenine, guanine, xanthine, hypoxanthine, thymine, and uracil), adenosine triphosphate (ATP), and a broader spectrum of vitamins.

However, it is important to note that **M199** is a basal medium and lacks proteins, lipids, and growth factors.[5] Therefore, for the successful initiation and maintenance of primary cell cultures, it must be supplemented, most commonly with fetal bovine serum (FBS) or other specific growth factors tailored to the cell type.[4]

M199 is available in two main formulations based on the balanced salt solution used: Earle's salts for use in a CO2 incubator and Hanks' salts for use in a CO2-free environment.^[2]

Table 1: Comparison of Common Basal Media

Component Category	M199	Dulbecco's Modified Eagle Medium (DMEM)
Amino Acids	Comprehensive, including unique additions	Higher concentration than M199
Vitamins	Broad spectrum	Higher concentration than M199
Glucose	1 g/L	Low (1 g/L) and High (4.5 g/L) formulations
Unique Components	Purines, pyrimidines, ATP	-
Buffering System	Bicarbonate	Bicarbonate

Applications in Primary Cell Culture Initiation

M199 has been successfully employed for the initiation of various primary cell cultures, particularly from avian and rodent tissues. Its rich composition can be advantageous for cells that are more fastidious in their nutritional requirements.

Chicken Embryo Fibroblasts (CEFs)

M199 was originally formulated for CEF culture.^[1] Studies have shown that while DMEM is a common choice for many fibroblast cultures, **M199** can also support their growth. However, for optimal proliferation of CEFs, a specialized medium like KAv-1, which uses MEM as a base, has been shown to be superior to both **M199** and DMEM.^[1]

Table 2: Comparative Performance of M199 for Chicken Embryo Fibroblast Culture

Medium	Proliferation Rate (Relative to DMEM)	Morphology after 25 days	Reference
M199	Lower	Maintained fibroblast morphology	[1]
DMEM	1	-	[1]
KAv-1	Highest	Best maintained fibroblast morphology	[1]

Vascular Endothelial Cells

While many modern protocols for the isolation of primary endothelial cells utilize specialized endothelial growth media, **M199** has historically been a component of endothelial cell culture media, often supplemented with growth factors such as endothelial cell growth supplement (ECGS) and heparin.

Pancreatic and Lens Epithelial Cells

M199 is frequently cited for its use in the in vitro cultivation of primary explants of mouse pancreatic epithelial and rat lens tissues.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for the initiation of primary cell cultures using **M199**. These should be adapted based on the specific tissue and cell type.

Protocol 1: Initiation of Primary Chicken Embryo Fibroblast (CEF) Culture

This protocol is adapted from a study comparing different media for CEF culture.[\[1\]](#)

Materials:

- Fertilized chicken eggs (9-11 days of incubation)
- M199** with Earle's salts

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Collagen-coated culture dishes

Procedure:

- Tissue Isolation:
 1. Swab the blunt end of the egg with 70% ethanol.
 2. Carefully crack the shell and remove the embryo using sterile forceps.
 3. Remove the head and viscera.
- Tissue Disaggregation:
 1. Wash the embryo carcass with sterile PBS.
 2. Mince the tissue into small fragments (1-2 mm³).
 3. Transfer the minced tissue to a flask containing pre-warmed Trypsin-EDTA and incubate at 37°C for 15-20 minutes with gentle agitation.
 4. Stop the trypsinization by adding complete **M199** medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
 5. Filter the cell suspension through a sterile cell strainer (70-100 µm) to remove large tissue clumps.
- Cell Culture:
 1. Centrifuge the cell suspension at 200 x g for 5 minutes.

2. Resuspend the cell pellet in complete **M199** medium.
3. Perform a cell count and assess viability using a hemocytometer and trypan blue.
4. Seed the cells onto collagen-coated culture dishes at a density of $2-5 \times 10^4$ cells/cm².
5. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
6. Change the medium every 2-3 days.



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Figure 1: Experimental workflow for the initiation of primary chicken embryo fibroblast culture.

Protocol 2: General Protocol for Primary Explant Culture using **M199**

This method is suitable for tissues where enzymatic disaggregation may be harsh, such as pancreatic and lens explants.[4]

Materials:

- Tissue of interest (e.g., mouse pancreas, rat lens)
- **M199** with Earle's or Hanks' salts
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sterile scalpel and forceps

- Culture dishes

Procedure:

- Explant Preparation:

1. Aseptically excise the tissue of interest.
2. Place the tissue in a sterile petri dish containing a small amount of **M199** to prevent dehydration.
3. Mince the tissue into small fragments (approximately 1 mm³).

- Explant Culture:

1. Place 3-5 tissue fragments in the center of a culture dish.
2. Add a minimal amount of complete **M199** medium (supplemented with 10-20% FBS and 1% Penicillin-Streptomycin) to create a thin film over the explants, allowing them to adhere to the dish surface.
3. Incubate the dish at 37°C for 1-2 hours to allow the explants to attach.
4. Carefully add more pre-warmed complete **M199** medium to the dish, avoiding dislodging the explants.
5. Incubate at 37°C (with 5% CO₂ if using Earle's salts).
6. Monitor for cell migration from the explants over the following days to weeks.
7. Change the medium every 2-3 days.

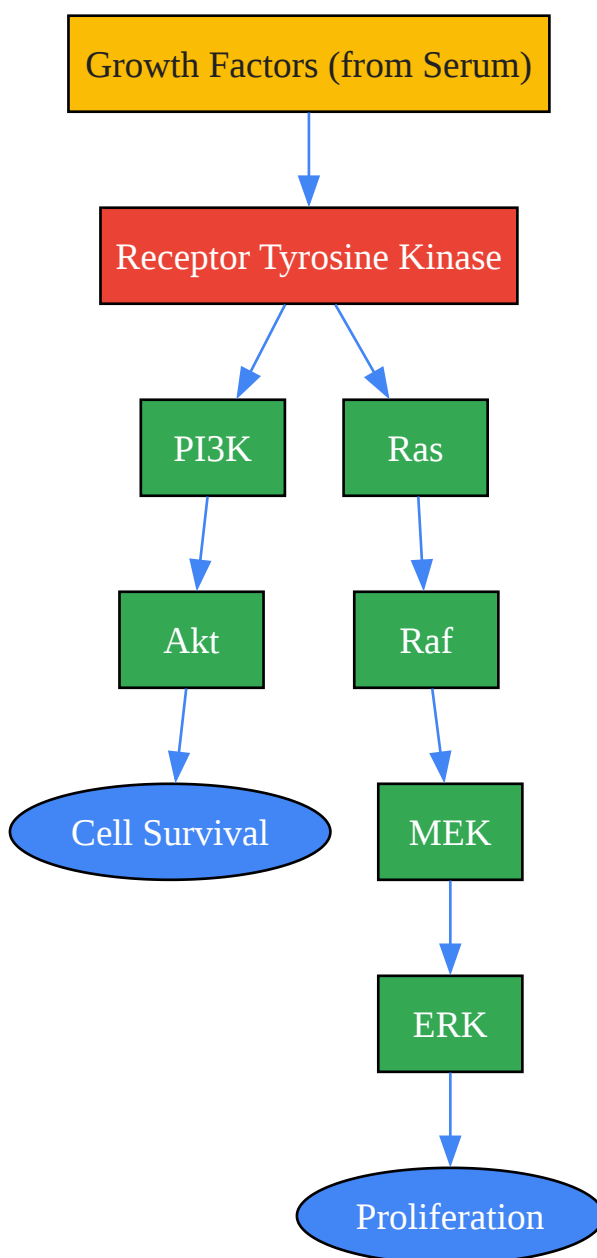


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Figure 2: Workflow for initiating primary cell culture using the explant method with **M199**.

Signaling Pathways

The complex and unique composition of **M199**, including nucleotides and a wide array of vitamins, has the potential to influence various cellular signaling pathways. However, specific studies detailing the direct impact of **M199**'s formulation on intracellular signaling in primary cells are not extensively documented in readily available literature. The activation of signaling pathways will be highly dependent on the supplements (e.g., serum, growth factors) added to the basal **M199** medium. For instance, the addition of serum will activate pathways related to proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.



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Figure 3: General signaling pathways activated by serum supplementation in **M199**.

Conclusion

M199 remains a relevant and useful basal medium for the initiation of certain primary cell cultures, particularly for non-transformed cells and specific tissues for which it was historically developed. Its comprehensive formulation can provide a rich nutritional environment. However, for many common primary cell types, more modern and specialized media formulations may

offer improved performance in terms of proliferation and maintenance of desired cellular phenotypes. The choice of medium should always be guided by empirical testing and a thorough review of the literature for the specific cell type of interest. This guide provides a foundational understanding and practical protocols to aid researchers in successfully utilizing **M199** for their primary cell culture needs.

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